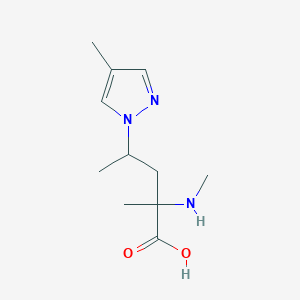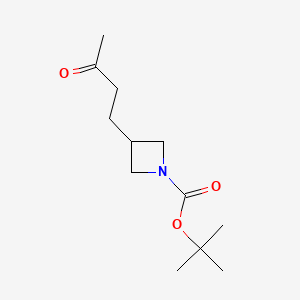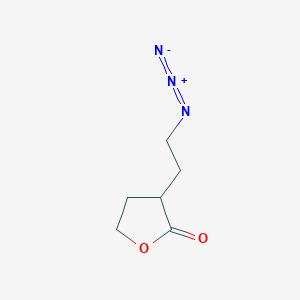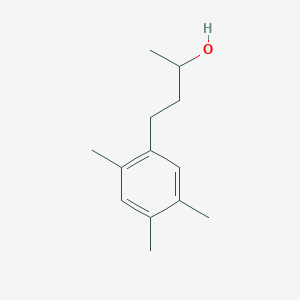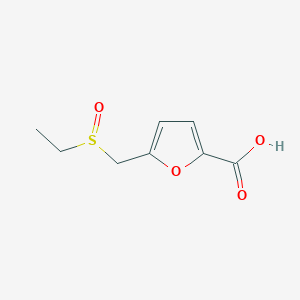
5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid is a chemical compound belonging to the furan family Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with ethylsulfinylmethyl reagents under controlled conditions. One common method includes the use of ethylsulfinylmethyl chloride as a starting material, which reacts with furan-2-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ethylsulfinyl group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of ethylthio derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles like bromine, chlorine, and nitrating agents
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Ethylthio derivatives
Substitution: Halogenated or nitrated furan derivatives
Wissenschaftliche Forschungsanwendungen
5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Wirkmechanismus
The mechanism of action of 5-((Ethylsulfinyl)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cellular stress responses, such as the NF-κB and Nrf2 pathways, leading to reduced inflammation and oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Furan-dicarboxylic acid (2,5-FDCA)
- 2,5-Dimethylfuran (2,5-DMF)
- 5-Hydroxymethylfurfural (HMF)
Uniqueness
Its ability to undergo specific oxidation and reduction reactions makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials .
Eigenschaften
Molekularformel |
C8H10O4S |
|---|---|
Molekulargewicht |
202.23 g/mol |
IUPAC-Name |
5-(ethylsulfinylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C8H10O4S/c1-2-13(11)5-6-3-4-7(12-6)8(9)10/h3-4H,2,5H2,1H3,(H,9,10) |
InChI-Schlüssel |
MWPGJKDMTUWOGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)CC1=CC=C(O1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


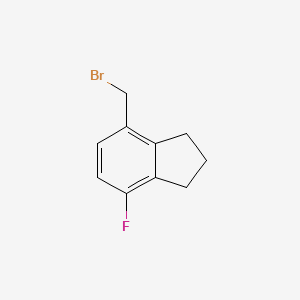
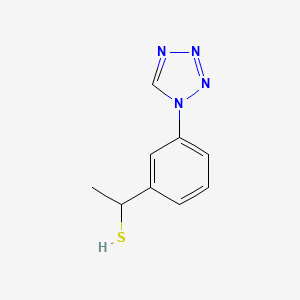
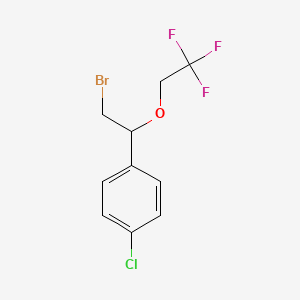
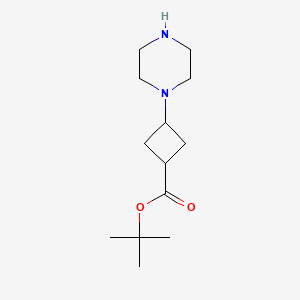
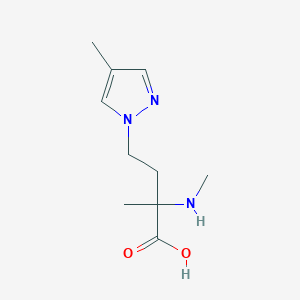
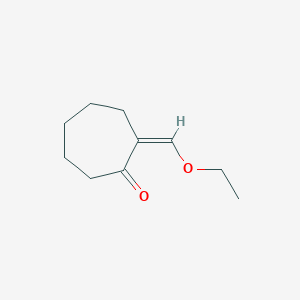
![7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13631354.png)
